Product packaging for L-Histidine(Cat. No.:CAS No. 6459-59-2)

L-Histidine

Cat. No.: B3428103
CAS No.: 6459-59-2
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

Enantiomeric Considerations in Biochemical Systems

Significance of DL-Racemic Mixtures in Chiral Discrimination Studies

A racemic mixture, or racemate, is an equimolar mixture of two enantiomers. nih.gov Such mixtures, including DL-Histidine, are pivotal in the field of chiral discrimination, which involves the separation and analysis of enantiomers. sigmaaldrich.comnih.gov The development of effective methods for the optical resolution of racemic mixtures is a significant focus in the pharmaceutical industry, as the physiological effects of enantiomers can differ substantially. nih.govnih.gov

DL-racemic mixtures serve as standard materials to assess the efficacy of chiral separation techniques. sigmaaldrich.com For instance, Dthis compound can be used to evaluate the efficiency of amino acid chiral ligand exchange media and systems, as well as in running buffers for capillary electrophoresis. sigmaaldrich.comsigmaaldrich.com The challenge in separating racemates lies in the identical physical properties of the two enantiomers, such as melting point and solubility, which differ only in their interaction with polarized light or other chiral compounds. scielo.org.za The study of how chiral selectors interact differently with each enantiomer in a racemic mixture is fundamental to developing new and more efficient separation methods. nih.gov The presence of one enantiomer can affect the adsorption of the other, a key consideration in chromatographic separation studies. nih.gov

Differential Research Paradigms for D- and L-Isomers of Histidine

The D- and L-isomers of histidine are investigated under different research paradigms due to their distinct biological roles and properties.

This compound is an essential amino acid in humans, meaning it must be obtained through diet. verywellhealth.com It plays numerous vital roles in the body, including protein synthesis, the formation of histamine (B1213489), and the maintenance of myelin sheaths. sigmaaldrich.comverywellhealth.comnih.gov this compound's imidazole (B134444) side chain allows it to act as a proton buffer at physiological pH and to chelate metal ions, which is crucial for the function of many enzymes like hemoglobin and carbonic anhydrase. nih.govnih.gov Research on this compound often focuses on its nutritional and metabolic functions, its role as a precursor to the antioxidant dipeptide carnosine, and its potential therapeutic uses in conditions like metabolic syndrome and anemia. verywellhealth.comnih.govebsco.com It is also used extensively as a component in cell culture media. sigmaaldrich.com

D-Histidine , the non-proteinogenic enantiomer, is not incorporated into proteins and is not as widely studied as its L-counterpart. ontosight.ai It is not naturally produced in the human body but can be found in some dietary sources and is considered part of the human exposome. hmdb.ca Research on D-Histidine is exploring its unique biological activities. For example, D-Histidine has been shown to interact with histamine receptors and may act as an agonist or antagonist. ontosight.ai Recent studies have highlighted its potential as an anti-biofilm agent, capable of inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa by downregulating quorum sensing systems. nih.govmedchemexpress.com Unlike this compound, which can enhance biofilm volume, high concentrations of D-histidine have an inhibitory effect. nih.gov Other research has investigated D-histidine's use in constructing metal-organic frameworks for applications like selective CO2 sorption and copper ion sensing. researchgate.net However, its role in the brain and nervous system is considered minimal as it is thought to be poorly transported into the brain. mdpi.com

FeatureThis compoundD-Histidine
Natural Abundance Essential amino acid in humans. verywellhealth.comNot naturally produced in humans. hmdb.ca
Primary Role Protein synthesis, precursor for histamine and carnosine. sigmaaldrich.comverywellhealth.comAnti-biofilm agent, research chemical. nih.govmedchemexpress.com
Enzymatic Function Component of many enzymes, metal ion chelation. nih.govnih.govCan act as a catalyst in certain chemical reactions. medchemexpress.com
Biofilm Formation May enhance biofilm volume at high concentrations. nih.govInhibits biofilm formation. nih.gov
Research Focus Metabolism, nutrition, therapeutic applications. verywellhealth.comnih.govebsco.comNovel biological activities, material science. ontosight.aimedchemexpress.comresearchgate.net

Methodological Implications of Hydrochloride Salt Formation in Research

The use of active pharmaceutical ingredients (APIs) and research chemicals as salts is a common practice to enhance their physicochemical properties. wikipedia.orgdrugs.com Dthis compound is often supplied as a monohydrochloride monohydrate, a formulation that offers several methodological advantages in a research context. spectrumchemical.comsigmaaldrich.com

The primary reason for converting a compound like an amino acid into its hydrochloride salt is to improve its water solubility. wikipedia.orgquora.com Many organic bases have poor solubility in aqueous solutions, which can limit their application in biological assays and experiments. ontosight.ai The conversion to a hydrochloride salt increases the compound's polarity and ability to dissolve in water and other polar solvents. ontosight.aiacs.org For example, the hydrochloride salt of a compound can show a significant fold improvement in water solubility compared to its free base form. acs.org

Furthermore, forming a hydrochloride salt can increase the stability and shelf-life of the compound. wikipedia.org Amine groups in their free base form can be more susceptible to degradation. wikipedia.orgquora.com The salt form provides a more stable solid state, often with a higher melting point, which is beneficial for storage and handling in a laboratory setting. nih.gov This increased stability ensures consistency and reliability in experimental results. The deprotonation of the hydrochloride salt to yield the free amino acid can be accomplished when needed for specific applications. nih.gov

PropertyFree Base FormHydrochloride Salt Form
Solubility Often lower in aqueous solutions. ontosight.aiSignificantly enhanced water solubility. wikipedia.orgacs.org
Stability May have a shorter shelf-life; more reactive. wikipedia.orgIncreased chemical stability and longer shelf-life. wikipedia.org
Handling Can be less convenient for formulation. nih.govCrystalline solid, often with a higher melting point, easier to handle. nih.gov
Bioavailability May be limited by poor dissolution. drugs.comImproved dissolution can lead to better absorption in biological systems. drugs.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B3428103 L-Histidine CAS No. 6459-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
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Molecular Formula

C6H9N3O2
Record name histidine
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Histidine
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Record name Histidine [USAN:INN]
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
Record name Histidine
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Advanced Methodologies for Structural and Chiral Characterization

Spectroscopic Approaches for Isomeric Distinction and Conformational Analysis

Spectroscopy provides invaluable insights into the molecular vibrations, crystal lattice structures, and conformational states of DL-Histidine monohydrochloride.

Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Crystal Structures

Terahertz (THz) spectroscopy is a powerful tool for probing the low-frequency vibrational modes in crystalline solids. These vibrations, typically in the 0.1 to 10 THz range, are highly sensitive to the crystal lattice structure and intermolecular interactions. For Dthis compound monohydrochloride, THz spectroscopy can differentiate between the racemic compound and its individual L- and D-enantiomers. The distinct spectral fingerprints in the THz region arise from the different packing arrangements and hydrogen-bonding networks in the racemic crystal versus the enantiopure crystals. This technique allows for the non-destructive analysis of the bulk crystalline form, providing a unique signature for the racemic composition.

X-ray Diffraction and Crystallographic Investigations

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. It provides fundamental information about the unit cell, molecular conformation, and packing.

Unit Cell Parameter Determination and Polymorphism Analysis

Single-crystal or powder X-ray diffraction is employed to determine the unit cell parameters of Dthis compound monohydrochloride. These parameters, which include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), define the basic repeating unit of the crystal. Analysis of these parameters is the first step in a full crystal structure determination. Furthermore, XRD is instrumental in identifying and characterizing polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of Dthis compound monohydrochloride would have distinct unit cells and, consequently, different physical properties.

Disorder and Molecular Dynamics in Metathis compound Complexes

In the context of metal complexes involving histidine, X-ray crystallography can reveal details about static and dynamic disorder within the crystal lattice. For instance, a histidine ligand in a metal complex might adopt multiple conformations, leading to crystallographic disorder. This is modeled by assigning partial occupancies to the different atomic positions. Additionally, the analysis of atomic displacement parameters (temperature factors) from high-resolution XRD data can provide insights into the molecular dynamics and flexibility of the histidine molecule within the complex. This is particularly relevant for understanding the conformational changes that may occur upon metal binding. Some studies have explored the formation of stable complexes between histidine derivatives and metal ions like mercury (Hg2+). google.com

Racemic Crystal Formation and Impurity Determination

X-ray diffraction is the ultimate tool for confirming the formation of a racemic crystal (a true racemate) versus a conglomerate (a physical mixture of enantiopure crystals). In a racemic crystal of Dthis compound monohydrochloride, both D- and L-enantiomers are present in equal amounts within the same unit cell, often related by a center of inversion. XRD can precisely determine this arrangement. Moreover, high-resolution diffraction data can be sensitive enough to detect and quantify the presence of impurities within the crystal lattice. If an impurity is incorporated into the crystal structure in an ordered manner, it can be identified and its concentration estimated from the diffraction pattern. Various analytical services can perform impurity identification and structural elucidation. pharmacompass.com

ParameterDescription
Unit Cell The basic repeating structural unit of a crystalline solid.
Polymorphism The ability of a solid material to exist in more than one form or crystal structure.
Racemic Crystal A crystal containing equal amounts of right- and left-handed enantiomers in the same unit cell.
Disorder The presence of multiple possible atomic positions or molecular orientations within a crystal lattice.

Advanced Chromatographic Techniques for Chiral Separation and Quantification

The accurate separation and quantification of histidine enantiomers, D-histidine and this compound, from the racemic mixture Dthis compound monohydrochloride, are critical for various scientific applications. Advanced chromatographic techniques provide the necessary resolution and sensitivity for this purpose. These methodologies are essential for evaluating the efficiency of chiral separation media and for detailed amino acid analysis.

Chiral Ligand Exchange Chromatography Efficiency Evaluation

Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for the enantiomeric resolution of amino acids. The principle, introduced by Davankov, relies on the formation of transient, diastereomeric ternary complexes between a metal ion (commonly copper(II)), a chiral selector ligand, and the analyte enantiomers. scispace.com The differing stability of these complexes allows for their chromatographic separation. nih.gov Dthis compound monohydrochloride serves as a benchmark compound to assess the effectiveness of various chiral ligand exchange systems. thermofisher.comsigmaaldrich.com

The efficiency of CLEC is highly dependent on the choice of the chiral selector and the chromatographic conditions. L-amino acids such as L-proline, L-4-hydroxyproline, and even this compound itself are frequently used as chiral selectors complexed with Cu(II) ions. scispace.comchromsoc.jp These selectors can be either added to the mobile phase or bonded to the stationary phase to create a Chiral Stationary Phase (CSP). scispace.comdntb.gov.ua For instance, a histidine-bonded silica (B1680970) gel has been used for the enantiomeric resolution of amino acids. dntb.gov.ua The evaluation involves optimizing parameters such as the eluent pH and the concentration and type of the cupric salt to achieve maximum separation and resolution factors. researchgate.net

Table 1: Chiral Selectors and Systems Used in Ligand-Exchange Chromatography for Amino Acid Enantioseparation
Chiral SelectorTechniqueKey Findings/ApplicationReference
This compound-Cu(II) ComplexHPLC / CEUsed as a chiral additive for resolving dansyl amino acids. chromsoc.jp
L-Proline-Cu(II) / L-4-Hydroxyproline-Cu(II) ComplexesHPLCEffective chiral selectors for resolving amino acids on hydrophilic phases, with D-enantiomers eluting before L-enantiomers. scispace.com
L-Tryptophan-Cu(II) ComplexTLCProved to be a good ligand for the enantioresolution of (RS)-baclofen, demonstrating the principle of CLEC. nih.gov
S-trityl-(R)-cysteine (STC)CLECA highly effective selector for a dynamically coated CSP, used for both analytical and preparative separation of underivatized amino acids. researchgate.net
Histidine-bonded Silica GelHPLCFunctions as a Chiral Stationary Phase for the direct enantiomeric resolution of various amino acids. dntb.gov.ua

Capillary Electrophoresis in Amino Acid Analysis and Chiral Separation

Capillary Electrophoresis (CE) is a versatile and highly efficient technique for the analysis and chiral separation of amino acids, including histidine. nih.govresearchgate.net It offers the advantages of minute sample consumption and high resolution. nih.gov Dthis compound monohydrochloride can be used in the preparation of running buffers for CE applications. thermofisher.comsigmaaldrich.com

For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). nih.gov Common chiral selectors include cyclodextrins (CDs) and their derivatives, which form transient inclusion complexes with the analyte enantiomers. nih.govnih.gov For instance, the enantioselective analysis of 11 FMOC-derivatized DL-amino acids, including histidine, was achieved using a BGE containing β-cyclodextrin (β-CD) and sodium dodecyl sulfate (B86663) (SDS). nih.gov In some methods, a dual selector system, such as a Cu(II)-L-histidine complex combined with β-cyclodextrin, has been shown to have a synergistic effect, enabling the complete resolution of amino acid enantiomers. oup.com The optimization of CE methods often involves adjusting the BGE composition, pH, concentration of the chiral selector, and temperature to achieve the desired separation. nih.govnih.gov

Table 2: Capillary Electrophoresis Conditions for Histidine Chiral Separation
Analyte FormChiral Selector(s)Background Electrolyte (BGE)Key ParametersReference
FMOC-derivatized Dthis compoundβ-Cyclodextrin (β-CD)40 mM sodium tetraborate (B1243019) (pH 9.5) with 15% (v/v) isopropanol (B130326) and 30 mM SDSThe addition of SDS enhances chemoresolution between different amino acids. nih.gov
Dansyl Amino AcidsThis compound-Cu(II) ComplexNot specifiedOne of the earliest applications of CE for chiral amino acid separation. scispace.comchromsoc.jp
D,L-Tryptophan, D,L-Tyrosine, D,L-PhenylalanineCu(II)-L-Histidine Complex and β-CyclodextrinBuffer pH and applied voltage were optimized.Demonstrated a synergistic effect of the dual chiral selector system. oup.com
Amino Acid DerivativesHydroxypropyl-β-cyclodextrin, Carboxymethyl-β-CD, Sulfobutylether-β-CDVaried based on experimental design.Experimental designs were used to rapidly define optimal separation conditions. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of amino acids. Various HPLC modes, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC, are employed for the analysis of Dthis compound monohydrochloride and its enantiomers.

Analyzing underivatized amino acids like histidine by traditional reversed-phase HPLC is challenging due to their high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective solution. halocolumns.com In HILIC, separation is based on the partitioning of the analyte between a mobile phase with a high concentration of an organic solvent and a water-enriched layer adsorbed onto a hydrophilic stationary phase. halocolumns.comthermofisher.com This technique allows for the retention and separation of highly polar compounds without the need for chemical derivatization, which simplifies sample preparation and avoids potential side reactions. halocolumns.com

A HILIC method coupled with mass spectrometry was specifically developed to identify and quantify 12 potential impurities in histidine samples, including other amino acids and related non-amino acid compounds. researchgate.net Method optimization is crucial, with parameters like mobile phase pH and buffer salt content significantly impacting peak shape and retention. For instance, better peak shapes for histidine were reported at a mobile phase pH of 2.8. thermofisher.com

Table 3: HILIC Method Parameters for Underivatized Histidine Analysis
ColumnMobile PhaseDetectionApplicationReference
Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)A: Ammonium (B1175870) formate (B1220265) buffer (pH 3.2) in water; B: 0.1% formic acid in acetonitrile (B52724)Single Quadrupole MSDetermination of impurities in histidine samples. researchgate.net
Accucore-150-Amide-HILICA: Water with ammonium formate; B: Acetonitrile with ammonium formate (Final concentration 20 mM, pH 2.8)Single Quadrupole MSAnalysis of 22 underivatized amino acids in wine. thermofisher.com
Acquity BEH Amide (2.1 × 100 mm, 1.7 μm)Not specifiedTandem MS (Xevo TQ)Quantification of 36 underivatized amino acids in plasma. nih.gov
HALO Penta-hydroxy based columnA: Water with 10 mM ammonium formate and 0.15% formic acid; B: Acetonitrile with 10 mM ammonium formate and 0.15% formic acidSingle Quadrupole MSAnalysis of 20 standard underivatized amino acids. halocolumns.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the quantification of this compound monohydrochloride. europa.eu Simple RP-HPLC methods can be employed using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid or buffer. europa.eusielc.comsielc.com For instance, an in-house validated method for quantifying this compound monohydrochloride monohydrate in feed additives utilized a C18 column with a potassium phosphate (B84403) buffer and UV detection at 210 nm. europa.eu This method demonstrated good performance, with relative standard deviations for repeatability ranging from 0.1% to 2.1% and a recovery rate of 98% to 102%. europa.eu Another approach for retaining basic amino acids like histidine involves a unique method using a specialized column and a multi-charged negative buffer, such as sulfuric acid, in a highly organic mobile phase. sielc.com While many RP-HPLC methods for amino acids involve pre- or post-column derivatization to enhance detection, methods for the direct analysis of underivatized histidine have also been successfully developed and validated. nih.govacs.org

Table 4: Reversed-Phase HPLC Conditions for this compound Monohydrochloride Analysis
ColumnMobile PhaseDetectionKey FeatureReference
Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidUVSimple RP method. For MS compatibility, phosphoric acid is replaced with formic acid. sielc.comsielc.com
C18 columnPotassium phosphate bufferUV (210 nm)Validated method for quantification in feed additives. europa.eu
Primesep 100 (mixed-mode)Water and acetonitrile (MeCN) with a sulfuric acid (H2SO4) bufferUV (200 nm)Retains and separates histidine and its methyl ester derivative. sielc.comsielc.com
BIST B+Acetonitrile and a multi-charged negative buffer (e.g., H2SO4)UV (210 nm)Unique method providing strong retention for basic amino acids. sielc.com

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides high selectivity and sensitivity for the analysis of Dthis compound monohydrochloride and its related compounds. A critical requirement for this hyphenated technique is the use of volatile mobile phase components to ensure compatibility with the MS interface, such as an electrospray ionization (ESI) source. halocolumns.comsielc.com

In RP-HPLC methods, non-volatile buffers like phosphate buffers must be replaced with volatile alternatives. europa.eusielc.com For example, phosphoric acid is substituted with formic acid for MS applications. sielc.comsielc.com Similarly, HILIC methods are inherently well-suited for MS coupling because they typically employ volatile organic solvents and can use volatile salts like ammonium formate or ammonium acetate (B1210297) as mobile phase additives. halocolumns.comthermofisher.comresearchgate.net The use of these volatile buffers is crucial for maintaining stable MS signals and preventing source contamination. thermofisher.com The development of HILIC-MS methods has enabled the sensitive and accurate quantification of underivatized histidine and its potential impurities in complex matrices. researchgate.net

Advanced Spectrophotometric Quantification Methods

Spectrophotometry offers robust and sensitive means for the quantification of Dthis compound monohydrochloride, particularly by targeting its unique imidazole (B134444) ring.

A classic and effective method for the detection and quantification of the imidazole ring in histidine is through a colorimetric assay involving diazotized sulfanilic acid. This reaction, often referred to as the Pauly reaction, is based on the coupling of a diazonium compound, formed from sulfanilic acid, with the imidazole ring of histidine under alkaline conditions. The resulting product is a colored azo compound, the intensity of which can be measured spectrophotometrically to determine the concentration of histidine.

The reaction mechanism involves the diazotization of sulfanilic acid using sodium nitrite (B80452) in an acidic solution to form the diazonium salt. This electrophilic diazonium ion then attacks the electron-rich imidazole ring of histidine, typically at the position ortho or para to the activating group, leading to the formation of a distinctly colored azo dye. The absorbance of this dye is directly proportional to the concentration of the histidine present in the sample, allowing for accurate quantification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Ion Interactions in Crystals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species that have unpaired electrons. While Dthis compound monohydrochloride itself is not paramagnetic, EPR becomes an invaluable tool when investigating its interactions with paramagnetic metal ions in a crystalline state. Histidine is well-known for its ability to coordinate with various metal ions due to the presence of its imidazole side chain, amino group, and carboxyl group. nih.gov

By introducing a paramagnetic metal ion, such as copper(II) (Cu²⁺), into a crystal lattice containing histidine, EPR spectroscopy can provide detailed information about the coordination environment of the metal ion. nih.govnih.gov The EPR spectrum is sensitive to the number and type of ligand atoms directly coordinating the metal, the symmetry of the coordination site, and the distances to neighboring magnetic nuclei. nih.gov For instance, the superhyperfine couplings observed in the EPR spectrum can reveal the coordination of nitrogen atoms from the imidazole ring and the amino group of histidine to the metal center. nih.gov This technique has been instrumental in characterizing the binding sites of metal ions in various histidine-containing proteins and peptides, and the principles are directly applicable to the study of metal-doped crystals of Dthis compound monohydrochloride. nih.govacs.orgchemrxiv.org Studies on copper(II)-histidine complexes have shown that histidine can act as a bidentate or tridentate ligand, and EPR can distinguish between these coordination modes. nih.gov

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecular properties of Dthis compound monohydrochloride.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to calculate the vibrational frequencies of histidine and its complexes. nih.gov By creating a computational model of the Dthis compound monohydrochloride molecule, DFT calculations can predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net

For instance, DFT calculations can help assign specific peaks in the vibrational spectra to the stretching and bending modes of the imidazole ring, the carboxyl group, and the amino group. researchgate.net This detailed assignment provides a fundamental understanding of the molecule's structure and bonding. Furthermore, DFT can be used to study the effects of protonation and metal coordination on the vibrational frequencies, offering insights into how these factors influence the molecular structure. acs.org The accuracy of these calculations is often enhanced by using appropriate basis sets and functionals that account for electron correlation. nih.govmdpi.com

Table 1: Selected Calculated Vibrational Frequencies for Histidine

Vibrational ModeCalculated Wavenumber (cm⁻¹)
Asymmetric NH₃⁺ group vibration1577
C-C stretching (in-ring)1411
NH₂ wagging vibration839 - 956
C-N stretching~1100

Note: These values are based on DFT calculations for histidine and may vary slightly for Dthis compound monohydrochloride. Data sourced from multiple theoretical studies. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For Dthis compound monohydrochloride, MD simulations can provide valuable information about its conformational landscape and flexibility. nih.govconicet.gov.ar By simulating the molecule in a virtual environment, researchers can observe how it changes its shape and orientation. biorxiv.org

Investigative Research on Biological and Biochemical Mechanisms

Metabolic Pathways and Intermediary Metabolism Research

Histidine is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet. wikipedia.orgnih.govnih.gov Its metabolism is a key process that leads to the formation of several biologically important compounds and intermediates for central metabolic pathways. creative-proteomics.com

The primary catabolic pathway for histidine occurs mainly in the liver and skin. nih.govresearchgate.net The initial and rate-limiting step is the non-oxidative deamination of histidine by the enzyme histidase (also known as histidine ammonia-lyase) to form urocanic acid and ammonia (B1221849). nih.govmdpi.com In the liver, urocanic acid is further metabolized through a series of steps into N-formiminoglutamate (FIGLU). mdpi.comnews-medical.net The formimino group is then transferred to tetrahydrofolate (THF), a reaction that links histidine catabolism to one-carbon metabolism, yielding glutamate (B1630785) . nih.govnews-medical.net Glutamate can then be readily converted to α-ketoglutarate , an intermediate of the citric acid cycle, thus allowing the carbon skeleton of histidine to be used for energy production. wikipedia.orgresearchgate.net

In addition to its catabolism for energy, histidine serves as a precursor for the biosynthesis of other vital molecules:

Histamine (B1213489): Histidine is decarboxylated by the enzyme histidine decarboxylase to produce histamine, a potent biogenic amine involved in local immune responses, inflammation, gastric acid secretion, and neurotransmission. nih.govresearchgate.netcreative-proteomics.commdpi.com

Carnosine: In muscle and brain tissue, histidine is combined with β-alanine to synthesize the dipeptide carnosine. wikipedia.orgnih.gov Carnosine functions as an important intracellular buffer and antioxidant. nih.gov

Table 3: Key Compounds in DL-Histidine Metabolism

Compound NamePrecursorKey EnzymeMetabolic PathwayBiological Significance
Urocanic AcidThis compoundHistidaseHistidine CatabolismIntermediate in catabolism; acts as a natural sunscreen in the epidermis. mdpi.com
GlutamateN-formiminoglutamate (from Histidine)Glutamate formiminotransferaseHistidine CatabolismCan be converted to α-ketoglutarate for the citric acid cycle. wikipedia.orgresearchgate.netnews-medical.net
HistamineThis compoundHistidine decarboxylaseDecarboxylation PathwayNeurotransmitter, mediator of inflammation and gastric acid secretion. nih.govcreative-proteomics.com
CarnosineThis compound and β-AlanineCarnosine synthaseDipeptide SynthesisIntracellular buffer and antioxidant in muscle and brain. wikipedia.orgnih.gov

Biosynthesis Pathways and Regulation

The biosynthesis of this compound is a complex, multi-step process that is essential for organisms across all domains of life, including bacteria, archaea, lower eukaryotes, and plants. nih.govresearchgate.net This pathway is energetically costly, requiring the equivalent of approximately 41 ATP molecules for the synthesis of each histidine molecule. nih.gov Due to this high metabolic cost, the histidine biosynthetic pathway is subject to stringent and multifaceted control mechanisms. researchgate.net

The initial and rate-determining step in histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT). bioone.orgwikipedia.org This enzyme facilitates the condensation of adenosine (B11128) triphosphate (ATP) and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to form N'-5'-phosphoribosyl-ATP (PRATP). nih.govbioone.org The activity of ATP-PRT is a primary point of regulation for the entire pathway and is controlled through feedback inhibition by the end product, this compound. wikipedia.orgwikipedia.org

This allosteric regulation allows the cell to efficiently modulate the flow of metabolites into the histidine pathway based on the current cellular concentration of histidine. nih.gov When histidine levels are high, it binds to a regulatory site on the ATP-PRT enzyme, inducing a conformational change that reduces its catalytic activity. wikipedia.org This inhibition can be uncompetitive with respect to ATP and noncompetitive with respect to PRPP. acs.org In addition to histidine, the activity of ATP-PRT can also be influenced by other molecules that reflect the cell's energy status, such as ADP and AMP, as well as the alarmone ppGpp, which signals adverse environmental conditions. wikipedia.org

ATP-phosphoribosyltransferases exist in two main forms: a long form that includes both catalytic and C-terminal regulatory domains, and a short form that lacks the regulatory domain. wikipedia.org In organisms with the long form, the enzyme is catalytically competent on its own, whereas in those with the short form, it requires a histidyl-tRNA synthetase paralogue, HisZ, for activity. wikipedia.org The binding of inhibitors like histidine to the C-terminal domain of the long form can induce the formation of hexamers, further regulating its enzymatic activity. wikipedia.org

Regulatory MoleculeEffect on ATP-PRT ActivityMechanism of Action
This compoundInhibitionAllosteric feedback inhibition nih.gov
ADP and AMPInhibitionReflects low cellular energy status wikipedia.org
ppGppInhibitionSignals adverse environmental conditions wikipedia.org

The biosynthesis of the histidine molecule derives its atoms from several precursor molecules, with phosphoribosyl pyrophosphate (PRPP) and glutamine playing central roles. nih.gov

PRPP serves as a crucial precursor, contributing five carbon atoms to the final histidine structure. nih.govasm.org Specifically, three carbons form the backbone of the amino acid, while the other two become carbons 4 and 5 of the imidazole (B134444) ring. nih.gov The synthesis of PRPP itself is an important metabolic step, catalyzed by PRPP synthase from ribose 5-phosphate and ATP. asm.org PRPP is a key metabolic intermediate that links histidine biosynthesis with other major pathways, including the synthesis of purine (B94841) and pyrimidine nucleotides, tryptophan, and certain cofactors like NAD. nih.govasm.org The regulation of ATP-PRT is therefore critical to prevent the unnecessary depletion of the cellular PRPP pool. nih.gov

Glutamine acts as the nitrogen donor for the formation of the imidazole ring. nih.gov In the fifth step of the biosynthetic pathway, the enzyme imidazole glycerol-phosphate synthase (IGPS) catalyzes a two-step reaction. bioone.org This process involves the transfer of an amide group from glutamine, followed by a cyclization reaction to generate the imidazole ring of the intermediate imidazole glycerol-phosphate (IGP). bioone.org This step also produces 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), an intermediate that re-enters the de novo purine biosynthetic pathway, highlighting the interconnectedness of these metabolic routes. bioone.org In bacteria, the glutamine amidotransferase and cyclase activities of IGPS are found on separate polypeptides, HisH and HisF, which form a heterodimer. bioone.org

Catabolic Pathways and Enzyme Systems

The breakdown of this compound is a significant metabolic process that channels its carbon skeleton into central metabolism. The primary catabolic pathway involves a series of enzymatic reactions that ultimately convert histidine to glutamate. wikipedia.orgwikipedia.org

The initial and rate-limiting step in the catabolism of histidine is catalyzed by the enzyme histidine ammonia-lyase (HAL) , also known as histidase. wikipedia.orgwikiwand.comnih.gov This cytosolic enzyme catalyzes the non-oxidative deamination of this compound, removing the α-amino group to produce ammonia and trans-urocanic acid. wikipedia.orgnih.gov The systematic name for this enzyme is this compound ammonia-lyase (urocanate-forming). wikipedia.org The reaction is facilitated by a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from the enzyme's own polypeptide chain. ebi.ac.uk

In the skin, urocanic acid plays a protective role against UV radiation. nih.gov However, in the liver, urocanic acid is further metabolized by the enzyme urocanase (urocanate hydratase). nih.gov This enzyme hydrates trans-urocanic acid to form 4-imidazolone-5-propionate. nih.gov

EnzymeSubstrateProduct(s)Cofactor
Histidine Ammonia-Lyase (HAL)This compoundtrans-Urocanic Acid + AmmoniaMIO ebi.ac.uk
Urocanasetrans-Urocanic Acid4-Imidazolone-5-propionate-

Following the formation of 4-imidazolone-5-propionate, the catabolic pathway continues with the goal of converting the carbon skeleton of histidine into an intermediate of the tricarboxylic acid (TCA) cycle. This process allows the cell to utilize histidine as an energy source or as a precursor for other biosynthetic pathways. quora.com

The intermediate 4-imidazolone-5-propionate is hydrolyzed by the enzyme imidazolonepropionase to yield N-formiminoglutamate (FIGLU). wikipedia.org The final step in this pathway involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a reaction catalyzed by glutamate formiminotransferase. nih.gov This reaction produces glutamate and 5,10-methenyl-tetrahydrofolate. nih.gov

The resulting glutamate can then be converted to α-ketoglutarate , a key intermediate of the TCA cycle, through either oxidative deamination by glutamate dehydrogenase or a transamination reaction. youtube.com The entry of α-ketoglutarate into the TCA cycle allows for the generation of energy in the form of ATP or for its use in anabolic pathways such as gluconeogenesis. quora.comresearchgate.net Reactions that replenish TCA cycle intermediates are known as anaplerotic reactions. wikipedia.org

Derivatives and Their Biological Significance

Beyond its role as a proteinogenic amino acid, histidine serves as a precursor for several biologically significant derivatives. These molecules are involved in a wide range of physiological processes, from immune responses to antioxidant defense.

Histamine: This well-known biogenic amine is produced through the decarboxylation of histidine by the enzyme histidine decarboxylase. wikipedia.orgnih.gov Histamine is a crucial mediator of inflammatory and allergic reactions, and it also functions as a neurotransmitter in the brain and plays a role in gastric acid secretion. nih.gov

Carnosine: This dipeptide, composed of β-alanine and histidine, is found in high concentrations in skeletal muscle and brain tissue. wikipedia.orgnih.gov Carnosine functions as an important intracellular buffer and also exhibits antioxidant properties, protecting cells from damage by reactive oxygen species. nih.govmdpi.com

Ergothioneine: In certain fungi and actinobacteria, histidine can be converted into the antioxidant ergothioneine. wikipedia.org

Methylhistidines: Histidine can be methylated to form 1-methylhistidine and 3-methylhistidine. nih.govmdpi.com 3-methylhistidine is a component of actin and myosin and its excretion is used as an indicator of muscle protein breakdown. wikipedia.org

The diverse functions of these derivatives underscore the metabolic importance of histidine beyond its fundamental role in protein synthesis. mdpi.com

Histamine Biosynthesis and Receptor-Mediated Signaling

Histamine is a biogenic amine synthesized from the amino acid this compound through a decarboxylation reaction catalyzed by the enzyme this compound decarboxylase (HDC). nih.govresearchgate.netmdpi.com This process involves the removal of a carboxyl group from histidine and is dependent on vitamin B6. nih.gov The synthesis of histamine primarily occurs in mast cells, basophils, enterochromaffin-like (ECL) cells in the stomach, and histaminergic neurons in the brain. nih.gov Once synthesized, histamine is stored in intracellular granules until released in response to various stimuli. nih.govnih.gov

Histamine exerts its diverse physiological and pathological effects by binding to four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. guidetopharmacology.orgapexbt.com Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses.

The H1 receptor is primarily linked to Gq/11 proteins, and its activation stimulates phospholipase C (PLC). wikipedia.orgnih.gov This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. nih.govnih.gov This signaling cascade is responsible for many of the pro-inflammatory and allergic responses associated with histamine, such as smooth muscle contraction and increased vascular permeability. wikipedia.org

The H2 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). guidetopharmacology.org A primary example of H2 receptor-mediated signaling is the stimulation of gastric acid secretion by parietal cells in the stomach. nih.gov

The H3 and H4 receptors are both coupled to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels. guidetopharmacology.orgnih.gov H3 receptors are predominantly found in the central nervous system where they act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine and other neurotransmitters. nih.gov H4 receptors are primarily expressed on cells of the immune system and are involved in modulating inflammatory responses. guidetopharmacology.org

ReceptorG-Protein CouplingPrimary Signaling PathwayKey Physiological Roles
H1Gq/11Activation of Phospholipase C (PLC) → ↑ IP3 and DAG → ↑ Intracellular Ca2+ and PKC activationAllergic and inflammatory responses, smooth muscle contraction, increased vascular permeability wikipedia.org
H2GsActivation of Adenylyl Cyclase → ↑ cAMPStimulation of gastric acid secretion nih.gov
H3Gi/oInhibition of Adenylyl Cyclase → ↓ cAMPPresynaptic inhibition of neurotransmitter release in the CNS nih.gov
H4Gi/oInhibition of Adenylyl Cyclase → ↓ cAMPModulation of immune and inflammatory responses guidetopharmacology.org
Carnosine and Anserine Biosynthesis and Physiological Roles

Carnosine (β-alanyl-L-histidine) is a dipeptide synthesized from its constituent amino acids, β-alanine and this compound, in an ATP-dependent reaction catalyzed by the enzyme carnosine synthase. nih.govrsc.orgyoutube.com This synthesis occurs in various tissues, with particularly high concentrations found in skeletal muscle and the brain. nih.gov

Anserine (β-alanyl-Nπ-methyl-L-histidine) is a methylated derivative of carnosine. nih.gov Its biosynthesis involves the methylation of carnosine by the enzyme carnosine N-methyltransferase, which utilizes S-adenosyl-L-methionine as the methyl group donor. rsc.orgwikipedia.org While carnosine is the predominant histidine-containing dipeptide in human skeletal muscle, anserine is found in significant amounts in the muscles of many other vertebrates, such as birds and rabbits. nih.govnih.gov

Carnosine and anserine share several important physiological roles, primarily related to their biochemical properties:

pH Buffering: Both dipeptides are significant intracellular buffers, helping to maintain pH homeostasis, particularly in skeletal muscle during intense exercise. nih.govphysiology.org The imidazole ring of the histidine residue in their structure has a pKa value close to physiological pH, allowing it to effectively accept protons and resist changes in acidity. wikipedia.orgmeatscience.org The pKa of the imidazole ring in carnosine is approximately 6.83, while in anserine it is around 7.04. wikipedia.orgmeatscience.org

Antioxidant Activity: Carnosine and anserine exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions like copper. nih.govwikipedia.orgphysiology.org This helps to protect cells from oxidative damage.

Anti-glycating Agents: These dipeptides can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various chronic diseases and the aging process. nih.govphysiology.org

CompoundBiosynthesisKey Physiological Roles
CarnosineSynthesized from β-alanine and this compound by carnosine synthase rsc.orgpH buffering, antioxidant, anti-glycation nih.govphysiology.org
AnserineSynthesized by the methylation of carnosine via carnosine N-methyltransferase wikipedia.orgpH buffering, antioxidant, metal ion chelation wikipedia.org
Methylated Histidine Derivatives (e.g., 3-Methylhistidine) as Biomarkers

3-Methylhistidine (3-MH) is a post-translationally modified amino acid that serves as a valuable biomarker for assessing skeletal muscle protein breakdown. nih.govwikipedia.org It is formed by the methylation of specific histidine residues within the contractile proteins actin and myosin in skeletal muscle. semanticscholar.orgrupahealth.com

During the process of muscle protein turnover, when actin and myosin are degraded, 3-methylhistidine is released. nih.gov Unlike many other amino acids, 3-methylhistidine is not reutilized for the synthesis of new proteins. semanticscholar.orgnih.gov Instead, it is released into the bloodstream and subsequently excreted quantitatively in the urine. nih.govnih.gov

The urinary excretion of 3-methylhistidine is therefore directly proportional to the rate of skeletal muscle protein catabolism. nih.gov This makes it a useful, non-invasive indicator in clinical and research settings for monitoring conditions associated with muscle wasting, such as malnutrition, sepsis, trauma, and muscular dystrophies. nih.govsemanticscholar.org It is important to note that dietary intake of meat, particularly chicken, can also contribute to urinary 3-methylhistidine levels, which should be considered when using it as a biomarker. wikipedia.org

BiomarkerOriginMetabolic FateClinical Significance
3-Methylhistidine (3-MH)Post-translational methylation of histidine in actin and myosin rupahealth.comNot reutilized for protein synthesis; excreted in urine nih.govIndicator of skeletal muscle protein breakdown nih.govwikipedia.org
Ergothioneine Synthesis and Antioxidant Properties

Ergothioneine is a unique sulfur-containing amino acid derivative of histidine, synthesized by certain fungi and bacteria. mdpi.comnih.gov The biosynthesis of ergothioneine from this compound is a multi-step enzymatic process. The initial step involves the methylation of histidine to form hercynine. researchgate.net Subsequent enzymatic reactions, involving the incorporation of a sulfur atom derived from cysteine, lead to the formation of ergothioneine. nih.govergoyoung.com Humans and other animals cannot synthesize ergothioneine and must obtain it from dietary sources, with mushrooms being a particularly rich source. etprotein.com

Ergothioneine is a potent antioxidant with several protective mechanisms: etprotein.comnih.gov

Direct Scavenging of Reactive Oxygen Species (ROS): It can directly neutralize a variety of damaging free radicals. frontiersin.org

Metal Ion Chelation: Ergothioneine can chelate metal ions, such as copper and iron, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. etprotein.comnih.gov

Protection of Cellular Components: It accumulates in tissues and cells that are under high levels of oxidative stress, where it helps protect critical molecules like DNA, proteins, and lipids from oxidative damage. frontiersin.orgresearchgate.net

A specific transporter, OCTN1 (Organic Cation Transporter Novel 1), facilitates the uptake and retention of ergothioneine in the body, highlighting its physiological importance. nih.gov This transporter allows ergothioneine to be concentrated in specific tissues and even within cellular organelles like mitochondria, which are major sites of ROS production. nih.gov

PropertyDescription
SynthesisSynthesized from this compound by fungi and bacteria via methylation and sulfur incorporation mdpi.comresearchgate.net
Antioxidant MechanismsDirect ROS scavenging, metal ion chelation, protection of macromolecules nih.govfrontiersin.org
TransportSpecific uptake and retention via the OCTN1 transporter nih.gov

pH Buffering Systems in Physiological Contexts

The imidazole ring of the histidine side chain has a pKa value of approximately 6.0, which is very close to the physiological pH of many biological fluids (around 7.4). bio-world.commadsci.org This property allows histidine to act as an effective buffer, as it can both accept and donate protons to resist significant changes in pH. madsci.org Consequently, histidine residues in proteins and histidine-containing dipeptides are crucial components of the body's pH buffering systems. derangedphysiology.comreddit.com

Hemoglobin as a Major Blood Buffer:

Hemoglobin is a prime example of a protein that serves as a powerful physiological buffer, largely due to its high content of histidine residues (approximately 38 per molecule). derangedphysiology.comletstalkacademy.com In red blood cells, hemoglobin plays a critical role in buffering the protons produced during the transport of carbon dioxide from tissues to the lungs. quora.com Deoxygenated hemoglobin has a higher affinity for protons than oxygenated hemoglobin, a phenomenon known as the Haldane effect. quora.com This allows it to efficiently bind the H+ ions released when carbonic acid (formed from CO2) dissociates, thus minimizing the change in blood pH. derangedphysiology.comquora.com It is estimated that hemoglobin contributes a significant portion of the total non-bicarbonate buffering capacity of the blood. derangedphysiology.comdoubtnut.com

Intracellular Buffering by Proteins and Dipeptides:

Within cells, particularly in tissues with high metabolic rates like skeletal muscle, intracellular proteins and dipeptides containing histidine are vital for pH regulation. derangedphysiology.com

Intracellular Proteins: The high concentration of proteins within cells, many of which contain histidine residues, provides a substantial buffering capacity to neutralize metabolic acids. derangedphysiology.com

Carnosine and Anserine: As discussed previously, the dipeptides carnosine and anserine are present in high concentrations in skeletal muscle and act as important buffers against the lactic acid produced during anaerobic glycolysis. nih.govmeatscience.org Their buffering action helps to delay the onset of muscle fatigue. The higher concentrations of these dipeptides in fast-twitch muscle fibers, which rely heavily on anaerobic metabolism, underscore their role in pH regulation. meatscience.org

Buffering SystemKey Component(s)MechanismPhysiological Context
Blood BufferingHemoglobin (Histidine residues)Binds H+ released from carbonic acid dissociation (Haldane effect) quora.comTransport of CO2 in blood letstalkacademy.comresearchgate.net
Intracellular Buffering (Muscle)Carnosine, Anserine, Proteins (Histidine residues)Accepts H+ produced during anaerobic metabolism meatscience.orgMaintains pH homeostasis during intense exercise nih.gov

Investigational Research on Therapeutic and Physiological Roles

Immunological and Anti-inflammatory Modulatory Mechanisms

Histidine is an essential amino acid with recognized anti-inflammatory, antioxidant, and anti-secretory functions. nih.gov It serves as a precursor to several crucial metabolites, including histamine (B1213489), which affects the immune system. nih.gov Research indicates that histidine possesses immunomodulatory properties and can reduce the production of pro-inflammatory factors. researchgate.net Its role in the immune response is critical, as it is a building block for proteins and peptides necessary for fighting pathogens and regulating the immune system. myshopify.com

Impact on Reactive Oxygen Species Production in Phagocytic Cells

Phagocytic leukocytes, such as neutrophils and macrophages, generate reactive oxygen species (ROS) in response to stimuli as a defense mechanism against microorganisms. nih.govnih.govfrontiersin.org This process, known as the respiratory burst, involves the NADPH oxidase enzyme complex. nih.govfrontiersin.org L-histidine has been shown to effectively scavenge ROS generated by intestinal cells during the acute inflammatory response to pathogens like Salmonella typhimurium. nih.gov The efficacy of this compound in this role is attributed to the capacity of its imidazole (B134444) ring to neutralize ROS. nih.gov Further demonstrating this mechanism, this compound was found to reduce ROS produced by mononuclear cells (U937) when exposed to lipopolysaccharide (LPS). nih.gov This was shown by a significant, dose-dependent reduction in intracellular fluorescence of a redox-sensitive dye. nih.gov

Activation of Suppressor T Cells via H2 Receptors

Histamine, a key metabolite of histidine, can modulate immune responses by activating different regulatory T cells. nih.gov Specifically, histamine can induce suppressor T cell activity. nih.gov The use of synthetic histamine agonists has revealed that histamine may activate both suppressor and contrasuppressor cell subsets. nih.gov An H2 receptor agonist, dimaprit, was found to activate suppressor T cells, while an H1 receptor agonist had a tendency to activate contrasuppression. nih.gov This suggests that histamine, released at sites of inflammation, can serve as an inducer of microenvironmental immunomodulation by activating regulatory T cells through H2 receptors. nih.gov Conversely, H2 receptor antagonists like cimetidine (B194882) and ranitidine (B14927) have been shown to inhibit the expression of suppressor T cells, further highlighting the role of the H2 receptor in this process. nih.gov

Anti-inflammatory Actions in Disease Models

The anti-inflammatory properties of histidine have been demonstrated in various disease models. fao.org In a mouse model of Salmonella infection, intraperitoneal and intestinal luminal injections of this compound reduced the accumulation of luminal fluid and protected intestinal tissue from damage induced by the pathogen. nih.gov This protective effect was specific to the L-enantiomer of histidine. nih.gov The anti-inflammatory capability of histidine has been specifically linked to its ability to scavenge toxic oxygen species. fao.org Studies in human coronary arterial endothelial cells (HCAECs) have shown that histidine can inhibit the activation of NF-κB, a key regulator of inflammation, thereby alleviating the inflammatory response. researchgate.net These findings suggest the potential therapeutic value of compounds with an this compound-like structure in protecting infected mucosal tissues. nih.gov

Disease ModelInvestigated Effect of HistidineOutcome
Salmonella-challenged mouse small intestineProtection against inflammation and fluid accumulationReduced luminal fluid and protection of intestinal tissue from damage. nih.gov
TNF-α stimulated Human Coronary Arterial Endothelial Cells (HCAECs)Inhibition of inflammatory pathwaysReduced NF-κB activation, IκBα degradation, CD62E expression, and IL-6 production. researchgate.net
Cardiac Ischemia-Reperfusion Injury (Animal Model)Therapeutic efficacyDemonstrated anti-inflammatory capabilities linked to scavenging toxic oxygen species. fao.org

Oxidative Stress Mitigation and Antioxidant Activities

Histidine is an efficient scavenger of ROS, and its antioxidant properties have been advocated in the prevention of toxicity from factors like excess iron. mdpi.com It functions as an antioxidant through several mechanisms, including directly scavenging free radicals like hydroxyl radicals and singlet oxygen. fao.orgchinaaminoacid.com It also inhibits lipid peroxidation, a process where free radicals damage lipids in cell membranes, thereby helping to maintain cellular integrity. chinaaminoacid.com By interacting with and reducing levels of ROS, histidine helps maintain a balance between oxidative stress and the body's antioxidant defenses. chinaaminoacid.com Dietary supplementation with histidine has been shown to protect against oxidative damage. mdpi.com In mice with ethanol-induced liver damage, histidine supplementation enhanced the expression and activities of the antioxidant enzymes catalase and glutathione (B108866) peroxidase. mdpi.com

Role in Metal Ion Homeostasis and Chelation in Disease Pathogenesis

An imbalance in the homeostasis of essential metal ions such as iron, copper, and zinc is implicated in the pathology of several diseases. nih.govnih.gov Histidine is known to be a good chelator of metal ions, including copper, zinc, manganese, and cobalt, a function enabled by the nitrogen atoms in its imidazole side chain. nih.gov This chelating ability allows histidine to function as a buffer, regulating free metal ion concentration and preventing, neutralizing, or terminating chain reactions that produce ROS. mdpi.com The molecular mechanisms of cytoprotection conferred by histidine are based on its capacity as a metal chelator and its ability to scavenge oxygen radicals. mdpi.com

Copper and Iron Metabolism Modulation

The metabolic fates of copper and iron are closely linked, and histidine plays a role in modulating both. nih.govresearchgate.net Histidine residues are crucial in coordinating copper atoms in various enzymes, such as multi-copper oxidases, which are involved in iron metabolism. mdpi.com

In animal studies, dietary histidine levels have been shown to affect the utilization of these metals. nih.gov For instance, in weanling rats, zinc utilization was affected by dietary levels of histidine. nih.gov Research on Caco-2 cells, a model for the intestinal barrier, showed that iron inhibits copper uptake. researchgate.net In fish, copper-histidine complexes may be transported via specific amino acid transporters in the intestinal brush-border membrane. nih.gov The binding of copper to histidine residues in proteins can also be a factor in the pathology of certain diseases, as it can make the protein a target for metal-catalyzed oxidation. nih.gov

Metal IonEffect of HistidineExperimental ModelFinding
ZincModulated utilizationWeanling ratsApparent absorption of zinc and tibia zinc levels were affected by dietary histidine levels. nih.gov
CopperFacilitated transportFreshwater rainbow trout intestineCopper-histidine complexes may be transportable via specific amino acid-transporters. nih.gov
CopperInhibition of uptake by ironCaco-2 cellsIn the presence of ascorbate, iron inhibited the uptake of copper. researchgate.net
IronInhibition of uptake by copperCaco-2 cellsIron uptake decreased as the concentration of extracellular copper (as a Cu-histidine complex) increased. researchgate.net

Contributions to Organ Preservation and Myocardial Protection Strategies

Histidine is a key component of the Histidine-Tryptophan-Ketoglutarate (HTK) solution, which is utilized in organ transplantation and cardiac surgery for organ preservation and myocardial protection. proquest.comnih.gov The solution is designed to protect organs from ischemia-reperfusion injury. proquest.com HTK solution functions as an intracellular cardioplegic solution, inducing cardiac arrest in diastole by reducing the extracellular sodium concentration, which hyperpolarizes the plasma membrane. hsforum.com

The composition of HTK includes histidine for its buffering capacity, tryptophan as a cell membrane stabilizer, and ketoglutarate to enhance energy production during reperfusion. proquest.comhsforum.com Mannitol is also included to minimize cellular edema and scavenge free radicals. proquest.com This formulation allows for extended periods of myocardial protection, often with a single dose, which can be advantageous in complex surgical procedures. proquest.com

Numerous studies have demonstrated the efficacy of HTK solution in myocardial protection, showing it to be comparable to other cardioplegic solutions. nih.govhsforum.com In some cases, HTK has been associated with better outcomes, such as reduced levels of creatine (B1669601) kinase and malondialdehyde post-surgery. nih.gov A modified version of the HTK solution, known as HTK-N, has been developed with an enhanced antioxidative capacity to further mitigate cold storage injury in organ transplantation. mdpi.comnih.gov This modified solution has shown promise, particularly in the preservation of liver and heart grafts. mdpi.comnih.gov

Metabolic Regulation and Energy Balance Research

Emerging research suggests that dietary histidine levels play a significant role in regulating body weight and composition. Studies in animal models have shown that specifically reducing dietary histidine can lead to reduced weight gain, affecting both adipose and lean mass, without adversely affecting glucose metabolism. biorxiv.orgnih.gov In young, lean male mice, a 67% reduction in dietary histidine resulted in decreased weight gain. nih.govnih.gov

Furthermore, in diet-induced obese male mice, a similar restriction of dietary histidine was found to rapidly reverse obesity and hepatic steatosis. nih.govnih.gov This reversal of obesity was not linked to a reduction in caloric intake or an increase in physical activity. biorxiv.orgnih.gov These findings point to dietary histidine as a key regulator of weight and body composition in male mice, with potential implications for the management of obesity. nih.govnih.gov

The metabolic benefits observed with dietary histidine restriction are associated with an increase in energy expenditure. biorxiv.orgnih.gov This normalization of metabolic health, including the reversal of diet-induced obesity, occurred without changes in caloric intake or physical activity, highlighting the role of increased energy expenditure. nih.govnih.gov

In addition to its effects on energy expenditure, dietary histidine levels also influence insulin (B600854) sensitivity. Histidine restriction in diet-induced obese male mice led to an increase in insulin sensitivity. nih.govnih.gov Conversely, some studies in humans and animals have shown that histidine supplementation can improve insulin resistance. nih.gov In overweight and obese individuals, histidine supplementation has been linked to improved insulin sensitivity. mdpi.com This was also observed in a study on obese women with metabolic syndrome, where histidine supplementation improved insulin resistance, which was attributed in part to a reduction in inflammation. nih.gov

Recent research has uncovered a significant link between plasma histidine levels, the gut microbiota, and the pathophysiology of non-alcoholic fatty liver disease (NAFLD). nih.goveurecat.org Studies have identified a strong inverse association between plasma histidine concentrations and the severity of hepatic steatosis in humans. nih.gov

The composition of the gut microbiota appears to be a key factor in this relationship. An increase in the abundance of Proteobacteria in the gut has been linked to lower circulating histidine levels. nih.goveurecat.org This is because Proteobacteria possess the histidine utilization (hut) system, which is involved in histidine degradation. nih.gov This microbial catabolism of histidine may reduce its availability to the host, contributing to the development of NAFLD. nih.gov Fecal microbiota transplantation from donors with low histidine levels has been shown to increase triglyceride accumulation in animal models. nih.gov

Histidine has been shown to play a role in the reversal of hepatic steatosis through various mechanisms. Histidine supplementation has demonstrated the ability to improve NAFLD in different animal models. nih.goveurecat.org The mechanisms behind this improvement include a reduction in de novo lipogenesis. nih.gov In human primary hepatocytes, histidine treatment has been shown to modulate the expression of genes involved in steatosis and de novo hepatic lipogenesis. nih.gov

Furthermore, histidine intake has been found to diminish the activity and mRNA expression of key enzymes involved in lipogenesis, such as malic enzyme and fatty acid synthase, as well as sterol regulatory element-binding proteins (SREBPs). nih.gov This leads to lower hepatic triglyceride and cholesterol levels. nih.gov Histidine supplementation has also been shown to improve insulin sensitivity, which can in turn help to mitigate hepatic steatosis. nih.gov Interestingly, dietary restriction of histidine has also been found to rapidly reverse diet-induced hepatic steatosis in mice, a phenomenon linked to increased energy expenditure. nih.govnih.gov

Histidine Deficiency and Related Pathologies

Alterations in histidine metabolism, leading to either its deficiency or excess, have been investigated in relation to several pathological conditions. Research has focused on understanding the biochemical consequences of these imbalances and their potential clinical significance.

Histidinemia is a rare, autosomal recessive metabolic disorder characterized by a deficiency of the enzyme histidase, which is essential for the metabolism of the amino acid histidine. rarediseases.orgwikipedia.org This enzymatic defect leads to elevated levels of histidine in the blood, urine, and cerebrospinal fluid, and a corresponding decrease in its metabolite, urocanic acid, in the blood and skin. mhmedical.comnih.gov The condition is one of the more common inborn errors of metabolism, with an incidence of approximately 1 in 12,000 infants from a screening of over 20 million, and a notably higher frequency in Japan at 1 in 9,600. mhmedical.com

Initially, histidinemia was thought to be associated with developmental issues such as intellectual disabilities, speech impediments, and learning difficulties. wikipedia.orgnih.gov However, extensive follow-up studies and newborn screening have led to the reclassification of histidinemia as a largely benign condition for the majority of individuals, with most people being asymptomatic. wikipedia.orgmhmedical.commedlineplus.gov While a low-histidine diet can normalize blood histidine levels, it is generally not considered necessary for most patients given the apparent lack of adverse consequences. mhmedical.comnih.gov

Urocanic aciduria is another rare, autosomal recessive disorder affecting the histidine metabolism pathway. mhmedical.comwikipedia.org It is caused by a deficiency of the enzyme urocanase, which is responsible for the conversion of urocanic acid to imidazolonepropionic acid. wikipedia.orgnih.gov The primary biochemical finding is an increased concentration of urocanic acid in the urine. mhmedical.comwikipedia.org Similar to histidinemia, urocanic aciduria is considered a relatively benign condition, although some reports have mentioned associations with aggressive behavior and mental retardation, a definitive neurometabolic link has not been established. wikipedia.org

Table 1: Comparison of Histidinemia and Urocanic Aciduria

FeatureHistidinemiaUrocanic Aciduria
Deficient Enzyme Histidase rarediseases.orgwikipedia.orgUrocanase wikipedia.org
Inheritance Pattern Autosomal Recessive rarediseases.orgmhmedical.comAutosomal Recessive wikipedia.org
Primary Biochemical Finding Elevated histidine in blood, urine, and CSF mhmedical.commedlineplus.govorpha.netIncreased urocanic acid in urine mhmedical.comwikipedia.org
Secondary Biochemical Finding Decreased urocanic acid in blood and skin mhmedical.comnih.govNormal to slightly elevated histidine levels wikipedia.org
General Clinical Presentation Largely asymptomatic and benign wikipedia.orgmhmedical.commhmedical.comConsidered relatively benign wikipedia.org

Research has consistently identified a statistically significant decrease in the concentration of free histidine in the serum of patients with rheumatoid arthritis (RA) compared to healthy individuals. nih.govnih.gov One study involving 285 patients with definite or classical RA confirmed findings from ten previous reports of this subnormal blood histidine concentration. nih.gov The lower serum histidine levels have been correlated with several measures of disease activity, including the Westergren sedimentation rate, grip strength, and duration of morning stiffness. nih.gov

Despite the observed low baseline levels of serum histidine in RA patients, studies investigating the metabolic response to an oral load of this compound have not found significant differences in the absorption or clearance of histidine between RA patients and control subjects. nih.govbmj.com This suggests that the hypohistidinemia (low serum histidine) in rheumatoid arthritis is not likely due to malabsorption or increased metabolism. bmj.com While the low histidine levels are a noted biochemical feature of the disease, research has not yet established a definitive benefit of histidine supplementation for treating rheumatoid arthritis. ebsco.comnih.gov One study from the 1970s found no significant advantage of oral histidine over a placebo in treating RA. nih.gov Therefore, the hypohistidinemia associated with rheumatoid arthritis appears to be an acquired characteristic of the disease rather than a predisposing biochemical marker. bmj.com

The role of histidine in modulating various other diseases is an active area of investigational research.

Neurological Disorders: Histamine, which is synthesized from histidine, acts as a neurotransmitter in the central nervous system and is involved in neuroinflammation. nih.gov Research suggests that histamine and its receptors play a role in regulating inflammatory responses in the brain and may be a therapeutic target for neurodegenerative diseases. nih.gov Some preclinical studies have indicated that oral histidine intake can increase brain histamine levels, potentially improving learning and memory. researchgate.net Changes in histidine levels have also been noted in the plasma and vitreous humor of individuals with certain retinal diseases. researchgate.net

Atopic Dermatitis: Deficiencies in the skin barrier protein filaggrin are a major predisposing factor for atopic dermatitis (AD). nih.gov this compound is a key component of filaggrin, and its breakdown products are important natural moisturizing factors in the skin. nih.govnih.gov Clinical pilot studies have investigated oral this compound supplementation as a potential approach to improve skin barrier function. In one study with adult AD patients, a daily intake of 4g of this compound for four weeks resulted in a 34% reduction in SCORing Atopic Dermatitis (SCORAD) scores. nih.govnih.gov A similar study in young children with AD showed a reduction in eczema area and severity index scores. nih.govresearchgate.net These findings suggest that this compound supplementation may have potential as a safe intervention for managing AD. nih.govnih.gov

Diabetes: Studies have explored the complex relationship between histidine metabolism and type 2 diabetes (T2D). Lower plasma levels of histidine have been observed in patients with T2D and diabetic kidney disease. frontiersin.org Conversely, a gut microbiota-derived metabolite of histidine, imidazole propionate (B1217596) (ImP), has been associated with insulin resistance. diabetesjournals.org Research indicates that a higher ratio of serum ImP to histidine is linked to an increased risk of developing T2D. diabetesjournals.orgnih.gov However, some intervention studies suggest that oral histidine supplementation may improve glycemic control in individuals with T2D. tandfonline.com

Inflammatory Bowel Diseases (IBD): Altered levels of amino acids, including histidine, have been observed in the serum and intestinal tissues of patients with IBD. frontiersin.org Specifically, histidine levels are often markedly decreased in IBD patients compared to healthy controls. frontiersin.org Research in animal models of colitis suggests that dietary histidine can ameliorate intestinal inflammation by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. frontiersin.org Histidine may also help suppress oxidative stress in intestinal epithelial cells. frontiersin.org Increased histidine phosphorylation has also been observed in the intestinal epithelial cells in a mouse model of colitis. nih.gov

Malignancies: The role of histidine in cancer is multifaceted. The fragile histidine triad (B1167595) (FHIT) gene is a known tumor suppressor, and its reduced expression is an early event in many preneoplastic lesions and cancers. mdpi.com In contrast, some studies have shown that the histidine catabolism pathway is activated in several types of cancer, suggesting it may serve as a fuel source for cancer cells. researchgate.net Research on pancreatic cancer has shown that circulating histidine levels are low in both human subjects and mouse models with tumors, while the histidine-catabolizing enzyme, histidine ammonia (B1221849) lyase (HAL), is highly expressed in the tumors. mdpi.com Furthermore, some studies suggest that histidine supplementation could potentially enhance the efficacy of certain chemotherapeutic agents like methotrexate (B535133) and gemcitabine. mdpi.comresearchgate.net Another protein, the histidine triad nucleotide-binding protein 1 (HINT1), has been investigated for its role as a tumor suppressor in various cancers, including breast cancer. amegroups.org

Table 2: Investigational Roles of Histidine in Various Diseases

Disease AreaInvestigational Findings
Neurological Disorders Histidine is a precursor to the neurotransmitter histamine, which is involved in neuroinflammation and may be a target for neurodegenerative diseases. nih.govresearchgate.net
Atopic Dermatitis Oral this compound supplementation has shown potential in reducing disease severity, likely by supporting filaggrin production and skin barrier function. nih.govnih.govresearchgate.net
Diabetes Altered histidine and imidazole propionate (a histidine metabolite) levels are associated with type 2 diabetes risk and insulin resistance. frontiersin.orgdiabetesjournals.orgnih.gov
Inflammatory Bowel Diseases Decreased histidine levels are observed in IBD patients; preclinical studies suggest dietary histidine may reduce intestinal inflammation. frontiersin.orgfrontiersin.org
Malignancies The role is complex, involving the tumor suppressor FHIT gene, altered histidine catabolism in cancer cells, and potential for enhancing chemotherapy. mdpi.comresearchgate.netmdpi.comamegroups.org

Advanced Synthetic and Biotechnological Production Research

Fermentation Processes Utilizing Genetically Modified Microorganisms

Metabolic engineering has been pivotal in developing microbial strains with enhanced capabilities for histidine synthesis. The primary workhorses in this field are Escherichia coli and Corynebacterium glutamicum, each subject to extensive genetic modification to improve production titers and yields.

Escherichia coli has been extensively engineered to become a highly efficient producer of L-histidine. nih.gov Wild-type E. coli does not naturally overproduce histidine due to strict regulatory mechanisms, including transcription attenuation and feedback inhibition. nih.govacs.org Key metabolic engineering strategies have been employed to overcome these limitations.

A primary step involves removing the feedback inhibition of ATP-phosphoribosyltransferase (HisG), the first and rate-limiting enzyme in the histidine biosynthesis pathway. nih.gov This is often achieved through site-directed mutagenesis of the hisG gene. nih.gov Further enhancements include the chromosome-based optimization of the expression levels of the entire histidine biosynthesis operon. nih.govacs.org

To increase the availability of precursors, strategies focus on strengthening the supply of phosphoribosyl pyrophosphate (PRPP) and rerouting the purine (B94841) nucleotide biosynthetic pathway. nih.govresearchgate.net For instance, integrating an additional copy of the prs gene, which encodes PRPP synthetase, can effectively boost the PRPP pool. researchgate.net Additionally, engineering the purine pathway is crucial because its intermediate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is also an intermediate in histidine biosynthesis. nih.govresearchgate.net Overexpression of genes like purH and purA helps in the efficient conversion of AICAR to ATP, which is a substrate for the HisG enzyme. nih.gov

Through a combination of these strategies, engineered E. coli strains have demonstrated remarkable production capabilities. In one study, a multi-step engineering approach led to a final strain that produced 66.5 g/L of this compound in a fed-batch fermentation process, with a yield of 0.23 g/g from glucose and a productivity of 1.5 g/L/h. nih.govacs.org

Table 1: Metabolic Engineering Strategies in E. coli for this compound Production

Engineering Strategy Genetic Modification/Target Effect on Production Reference
Removal of Feedback Inhibition Mutation of hisG gene (e.g., HisGE271K) Alleviates inhibition by this compound nih.gov
Pathway Optimization Chromosome-based optimization of his operon expression 4.75-fold increase in histidine titer nih.gov
Precursor Supply Enhancement Overexpression of PRPP synthetase (prs gene) Increased availability of PRPP precursor researchgate.net
Metabolic Rerouting Rerouting the purine nucleotide biosynthetic pathway Improved histidine production to 8.2 g/L nih.gov
Cofactor & Export Engineering Introduction of NADH-dependent glutamate (B1630785) dehydrogenase and a lysine (B10760008) exporter Increased final titer to 11.8 g/L in batch culture nih.gov

| Fed-Batch Fermentation | Optimized process with the engineered strain | Achieved 66.5 g/L this compound | nih.govacs.org |

This table is interactive. Users can sort columns to compare different strategies.

Corynebacterium glutamicum is another key microorganism used for the industrial production of amino acids, including this compound. nih.govnih.gov Similar to E. coli, the biosynthesis of this compound in C. glutamicum is tightly regulated. nih.gov Metabolic engineering efforts have focused on modularizing the metabolic network to systematically enhance production. acs.org

A critical step is alleviating the feedback inhibition of the ATP phosphoribosyltransferase (HisG). acs.orgnih.gov By employing molecular docking and high-throughput screening, mutant versions of HisG have been developed that are resistant to histidine inhibition, leading to initial accumulations of this compound. nih.gov Overexpression of this mutated hisG along with other rate-limiting enzymes, such as PRPP synthetase, further channels metabolic flux towards histidine. acs.orgnih.gov

Researchers have also targeted competing metabolic pathways. For example, knocking out the pgi gene, which encodes phosphoglucose (B3042753) isomerase, can redirect carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP), a key source of precursors for histidine biosynthesis. nih.gov Furthermore, optimizing the cellular energy status by enhancing the supply of adenosine (B11128) triphosphate (ATP) and reducing reactive oxygen species has been shown to significantly increase the histidine titer. nih.govacs.org

Through these combined protein and metabolic engineering approaches, a recombinant C. glutamicum strain was developed that produced 5.07 g/L of this compound in a 3 L bioreactor without the need for antibiotics or chemical inducers. nih.govacs.org Another study focused on a systems metabolic engineering approach, which identified and addressed limitations in ATP regeneration and C1 unit supply, ultimately increasing the product yield to 0.093 mol of this compound per mol of glucose. researchgate.net

Table 2: Metabolic Engineering Strategies in C. glutamicum for this compound Production

Engineering Strategy Genetic Modification/Target Effect on Production Reference
Alleviate Feedback Inhibition Construction of mutant ATP phosphoribosyltransferase (HisGT235P-Y56M) Accumulation of 0.83 g/L of this compound nih.gov
Overexpression of Key Enzymes Overexpression of mutant HisG and PRPP synthetase Increased production to 1.21 g/L nih.gov
Knockout of Competing Pathways Deletion of the phosphoglucose isomerase (pgi) gene Redirects carbon flux to the pentose phosphate pathway nih.gov
Energy Status Optimization Decreasing reactive oxygen species and enhancing ATP supply Reached a titer of 3.10 g/L in shake flask nih.gov
Fermentation Optimization Process optimization in a 3 L bioreactor Final production of 5.07 g/L of this compound acs.org

| Systems Metabolic Engineering | Amplification of purine biosynthesis and formyl recycling | Improved this compound-on-glucose yields to 8.6 ± 0.1 mol% | mdpi.com |

This table is interactive. Users can sort columns to compare different strategies.

A critical aspect of using genetically modified microorganisms (GMMs) for producing compounds intended for various applications is ensuring the complete removal of the production strain and its recombinant DNA from the final product. Regulatory bodies require rigorous testing to confirm their absence.

For this compound monohydrochloride monohydrate produced by fermentation with E. coli strains (such as KCCM 80212 and NITE BP-02526), safety assessments have confirmed that the production strain and its recombinant DNA were not detected in the final product. europa.eufeedinfo.com The manufacturing process includes steps designed to inactivate and remove the microbial cells from the fermentation broth. nih.gov These steps typically involve filtration, ion exchange chromatography, and crystallization, which effectively separate the desired amino acid from the cellular biomass and genetic material. nih.govgoogle.com The absence of the GMM in the final product is a key safety clearance for its use. europa.eu

Optimization of Fermentation Conditions for Yield and Purity

Optimizing fermentation conditions is crucial for maximizing the yield and purity of this compound. Fed-batch fermentation is a commonly employed strategy that allows for high cell densities and sustained product formation by controlling the feeding of nutrients, such as glucose. nih.govacs.org

Key parameters that are typically optimized include:

Carbon Source Feeding: A controlled feeding strategy for the primary carbon source (e.g., glucose) is essential to avoid overflow metabolism and the formation of inhibitory byproducts. This helps maintain a balanced metabolic state conducive to histidine production. nih.gov

pH Control: Maintaining the pH of the culture medium within an optimal range (often around neutral) is critical for cell growth and enzymatic activity. google.commdpi.com This is typically achieved through the automated addition of an acid or base.

Temperature: The cultivation temperature is maintained at an optimum for the specific production strain, generally around 37°C for E. coli and 30-37°C for C. glutamicum. google.commdpi.com

Dissolved Oxygen (DO): Aerobic conditions are necessary for efficient production. The DO level is controlled by adjusting the agitation speed and aeration rate to ensure sufficient oxygen supply for cellular respiration and biosynthesis. google.com

In a high-yield process using engineered E. coli, fed-batch fermentation in a bioreactor allowed for precise control over these parameters, leading to a production titer of 66.5 g/L. nih.gov Similarly, for C. glutamicum, optimizing the fermentation process in a bioreactor was a key step in increasing the final this compound titer to 5.07 g/L. acs.org The specific optimization of these conditions is highly dependent on the particular strain and its metabolic characteristics.

Advanced Purification Methodologies for Research Grade Material

Following fermentation, the downstream processing to recover and purify this compound into a high-purity, research-grade material involves several advanced methodologies. The goal is to separate the this compound from the fermentation broth, which contains residual nutrients, microbial cells, and other metabolites.

The typical purification process includes the following steps:

Cell Separation: The first step is the removal of the microbial biomass from the fermentation broth. This is commonly achieved through centrifugation or microfiltration.

Ion Exchange Chromatography: This is a core technique for purifying amino acids. The cell-free broth is passed through a column packed with a strongly acidic cation exchange resin. google.com Histidine, being a basic amino acid, adsorbs to the resin. The column is then washed to remove impurities, and the histidine is subsequently eluted, often using an ammonia (B1221849) solution. google.comgoogle.com

Decolorization: The eluate may be treated with activated carbon to remove colored impurities. google.com

Crystallization: The purified this compound solution is concentrated, and the pH is adjusted to induce crystallization. The product is often crystallized as this compound monohydrochloride monohydrate. google.comnih.gov The crystallization process itself is a powerful purification step. Controlling parameters like cooling rate can influence crystal size and prevent caking, which is important for the final product's quality. nih.gov Antisolvent crystallization, where a solvent in which histidine is poorly soluble is added, is another technique used to control crystal properties. buu.ac.th

Drying: The final crystals are separated, washed, and dried to yield the final high-purity product. google.com

These methodologies, when combined and optimized, can yield this compound monohydrochloride monohydrate with purities exceeding 99%. google.comthermofisher.com For research-grade material, multiple chromatography and recrystallization steps may be employed to achieve the highest possible purity.

Research on Interactions with Other Biomolecules and Materials

Amino Acid Interaction Studies

The unique structure of histidine, with its imidazole (B134444) side chain, allows for diverse interactions with surfaces and other molecules. These interactions are fundamental to understanding its behavior in different environments.

The study of amino acid adsorption onto mineral surfaces is crucial for theories of chemical evolution, as these minerals may have played a role in concentrating and protecting biomolecules on the primitive Earth. Research into the adsorptive interaction of DL-histidine with platinum and tungsten ferrocyanides has provided insights into these potential prebiotic processes.

The adsorption process was investigated across a pH range of 1.0 to 10.0. It was observed that at neutral pH, Dthis compound exhibited the minimum adsorption compared to other amino acids like DL-valine and DL-threonine on both types of metal ferrocyanides. nih.gov The adsorption mechanism is thought to involve the amino group, carboxylic group, and the hydrophobic carbon chain of the amino acid interacting with the metal ferrocyanide surface. nih.gov As the pH increases, a significant decrease in adsorption occurs. This is likely because the coordination of hydroxide (B78521) ions (OH⁻) with the metal cations in the ferrocyanide becomes competitive with the coordination of the Dthis compound molecules. nih.gov

The adsorption behavior follows the Langmuir isotherm model within the concentration range of 10⁻³ to 10⁻⁴ M. This suggests that a monolayer of the amino acid forms on the surface of the metal ferrocyanides. nih.gov The stability of these metal ferrocyanides in various acidic, basic, and salt solutions further supports their potential role as a stable substrate for biomolecule accumulation in primordial environments. nih.gov Such studies underscore the importance of double metal ferrocyanides in potentially stabilizing biomolecules from degradation, a key step in the origin of life. nih.gov

ParameterObservationReference
AdsorbentsPlatinum Ferrocyanide, Tungsten Ferrocyanide nih.gov
AdsorbateDthis compound nih.gov
pH Range Studied1.0 - 10.0 nih.gov
Adsorption at Neutral pHMinimum adsorption compared to DL-valine and DL-threonine nih.gov
Effect of High pHConsiderable decrease in adsorption nih.gov
Adsorption ModelFollows Langmuir isotherm (at 10⁻³ to 10⁻⁴ M) nih.gov

Membrane fouling by biomolecules like amino acids is a significant challenge in applications such as water treatment and bioseparation. The fouling process is governed by complex interactions between the foulant and the membrane surface, which are influenced by the physicochemical properties of both. While specific studies on Dthis compound monohydrochloride fouling are limited, the principles of protein and amino acid fouling provide a framework for understanding its potential behavior.

Fouling is initiated by interactions like electrostatic attraction and hydrogen bonding between the molecule and the polymer membrane, followed by subsequent molecule-molecule interactions that lead to the formation of a fouling layer. The amphiphilic and electrostatic nature of histidine is particularly relevant in this context. The charge of the histidine molecule is pH-dependent; the imidazole side chain has a pKa around 6.0, meaning it can be positively charged, neutral, or negatively charged depending on the solution's pH. This variability significantly affects its interaction with charged polymer membrane surfaces.

At a pH below its isoelectric point, histidine will carry a net positive charge and be attracted to negatively charged membranes, potentially increasing fouling. Conversely, at a higher pH, electrostatic repulsion with a negatively charged membrane could alleviate fouling. Research on polymers derived from this compound has shown that these materials can exhibit unique antifouling properties, particularly when the histidine residue is in its zwitterionic form, highlighting the residue's complex role in surface interactions.

Factor Influencing FoulingInteraction MechanismRelevance to Histidine
Solution pHAffects the surface charge of both the membrane and the amino acid, influencing electrostatic attraction or repulsion.Histidine's charge is highly pH-dependent due to its imidazole group, making pH a critical factor in its fouling behavior.
HydrophobicityHydrophobic interactions can drive the adsorption of molecules onto the membrane surface.Histidine possesses an amphiphilic nature, with both polar and aromatic characteristics, allowing for complex hydrophobic/hydrophilic interactions.
Hydrogen BondingCan occur between the amino acid's functional groups (amino, carboxyl, imidazole) and the polymer membrane.The imidazole side chain can act as both a hydrogen bond donor and acceptor.
Foulant-Foulant InteractionsAfter initial surface adhesion, molecules can aggregate, leading to the growth of a fouling layer.Interactions between histidine molecules will also be governed by pH and ionic strength.

Complex Formation with Metal Ions in Solution and Solid State

The imidazole side chain of histidine is an excellent ligand for a variety of metal ions, making its coordination chemistry a subject of intense research. These interactions are vital in numerous biological systems, including metalloproteins and enzymes.

In solution, histidine can coordinate with a wide range of divalent transition metal ions, including zinc(II), nickel(II), copper(II), and iron(II). nih.govyoutube.com The formation of these complexes is highly dependent on pH. Metal binding requires at least one of the nitrogen atoms in the imidazole ring to be deprotonated, meaning histidine is generally unable to bind metal ions under acidic conditions. nih.gov Solid-state NMR studies on the interaction between histidine and Zn(II) have shown that as the pH increases, the coordination environment changes significantly. At pH 7.5, a zinc ion can be coordinated by two histidine molecules, while at higher pH (11-14), both nitrogen atoms of the imidazole ring can be deprotonated and participate in binding. mdpi.com

The specific metal ion also dictates the coordination geometry of the resulting complex. For instance, Zn²⁺ typically prefers a tetrahedral geometry, whereas Ni²⁺ often adopts a square pyramidal or octahedral configuration. nih.gov

In the solid state, these interactions lead to the formation of crystalline metal-amino acid complexes. For example, Nickel this compound Hydrochloride monohydrate crystals can be grown from aqueous solutions. When doped with other metal ions, such as Fe(III), the dopant ion can be incorporated into the crystal lattice, modifying the material's properties. Spectroscopic and diffraction studies of these crystals confirm the bond formation between the metal ion and the amino acid, providing a solid-state model for understanding the role of metal ions in proteins. nih.gov

Metal IonCoordination Behavior with HistidinePreferred GeometryReference
Zinc (Zn²⁺)Binds via deprotonated imidazole nitrogen(s). Coordination is pH-dependent. Can be hexa-coordinated by two histidines at pH 7.5.Tetrahedral nih.govmdpi.com
Nickel (Ni²⁺)Binds via deprotonated imidazole nitrogen(s). Forms stable complexes at basic pH.Square pyramidal or Octahedral nih.govyoutube.com
Copper (Cu²⁺)Forms complexes with histidine moieties.Not specified nih.gov
Iron (Fe²⁺/Fe³⁺)Fe(II) binding is a focus in bioinorganic chemistry. Fe(III) can be doped into Nickel this compound crystals.Octahedral (for Fe³⁺ in NiLHICL) youtube.comnih.gov
Cobalt (Co²⁺)Forms complexes with histidine moieties.Not specified nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and validating high-purity DL-Histidine monohydrochloride monohydrate?

  • Methodological Answer : Synthesis typically involves racemization of L- or D-histidine followed by hydrochloric acid treatment. Purity validation requires a combination of techniques:

  • HPLC analysis to assess enantiomeric excess and impurities .
  • Melting point determination (reported ≥250°C) to confirm consistency with literature .
  • Spectroscopic characterization (e.g., IR spectroscopy) to verify structural integrity, as demonstrated in DFT-based studies comparing experimental and calculated vibrational modes .

Q. What spectroscopic techniques are effective for characterizing Dthis compound monohydrochloride in aqueous solutions?

  • Methodological Answer :

  • Infrared (IR) spectroscopy identifies functional groups (e.g., imidazole ring vibrations) and zwitterionic interactions in aqueous phases .
  • X-ray diffraction (XRD) resolves solid-phase crystal structures, with bond lengths and angles validated against computational models .
  • Nuclear Magnetic Resonance (NMR) can differentiate DL-forms from enantiopure analogs by analyzing chiral centers, though this requires specialized chiral columns or derivatization .

Q. What are the optimal storage conditions for Dthis compound monohydrochloride monohydrate in biochemical research?

  • Methodological Answer :

  • Store at room temperature (RT) in airtight, desiccated containers to prevent hygroscopic degradation .
  • Monitor stability via periodic thermogravimetric analysis (TGA) to detect water loss or decomposition .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in reported physicochemical properties of Dthis compound monohydrochloride?

  • Methodological Answer :

  • Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO energy gaps) and solvent effects, aiding in reconciling conflicting data on solubility or melting points. For example, DFT studies in aqueous vs. solid phases explain solvent-dependent structural variations .
  • Experimental validation through synchrotron XRD or dynamic light scattering (DLS) can resolve ambiguities in aggregation states .

Q. What experimental strategies mitigate the challenges of using racemic Dthis compound monohydrochloride in enzyme inhibition studies?

  • Methodological Answer :

  • Chiral resolution via HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) separates enantiomers for comparative bioactivity assays .
  • Molecular docking simulations predict binding affinities of DL-forms versus L/D-forms to enzyme active sites, guiding mechanistic studies .

Q. How do solvent-phase interactions influence the structural stability of Dthis compound monohydrochloride in biochemical assays?

  • Methodological Answer :

  • Polarizable continuum models (PCM) in DFT simulations quantify solvation effects on zwitterionic stability. Experimental validation via pH-dependent solubility assays and circular dichroism (CD) spectroscopy reveals conformational changes in buffered solutions .
  • Dynamic vapor sorption (DVS) assesses hygroscopicity under varying humidity, critical for designing reproducible in vitro assays .

Contradiction Analysis and Experimental Design

Q. How should researchers address conflicting reports on the non-hazardous classification of Dthis compound monohydrochloride?

  • Methodological Answer :

  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Fujifilm Wako vs. Cayman Chemical ).
  • Conduct acute toxicity assays (e.g., in vitro cytotoxicity on mammalian cell lines) to validate non-hazardous status, as listed in non-hazardous chemical inventories .

Q. What quality control protocols ensure batch-to-batch consistency in Dthis compound monohydrochloride for proteomics research?

  • Methodological Answer :

  • Ion chromatography quantifies chloride ion content to verify hydrochloride stoichiometry .
  • Mass spectrometry (MS) detects trace impurities (e.g., residual solvents or byproducts) below 0.1% thresholds .

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